molecular formula C22H17BrN4O3S B11540979 3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11540979
M. Wt: 497.4 g/mol
InChI Key: SPNJEFPLORLUDZ-UHFFFAOYSA-N
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Description

3-(3-BROMOPHENYL)-5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes bromophenyl, methoxy-nitrophenyl, and phenyl groups attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOPHENYL)-5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of Methoxy-Nitrophenyl Group: The methoxy-nitrophenyl group can be attached through a nucleophilic substitution reaction, where a methoxy-nitrophenyl halide reacts with a suitable nucleophile.

    Formation of Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol compound with a suitable electrophile, such as a halide or sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOPHENYL)-5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane (DCM) or dimethylformamide (DMF).

    Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3-BROMOPHENYL)-5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxy-N-phenylbenzamide
  • (4-BROMOPHENYL)(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)METHANONE

Uniqueness

Compared to similar compounds, 3-(3-BROMOPHENYL)-5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is unique due to its combination of bromophenyl, methoxy-nitrophenyl, and phenyl groups attached to a triazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H17BrN4O3S

Molecular Weight

497.4 g/mol

IUPAC Name

3-(3-bromophenyl)-5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H17BrN4O3S/c1-30-20-11-10-15(12-19(20)27(28)29)14-31-22-25-24-21(16-6-5-7-17(23)13-16)26(22)18-8-3-2-4-9-18/h2-13H,14H2,1H3

InChI Key

SPNJEFPLORLUDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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